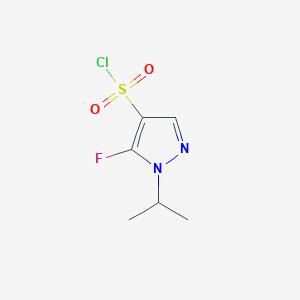
Tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C15H19BrClNO3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-6-7-20-13(9-18)11-5-4-10(16)8-12(11)17/h4-5,8,13H,6-7,9H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 376.68 . It is a colorless to yellow sticky oil to semi-solid at room temperature .Scientific Research Applications
Crystallography and Structural Analysis
The compound can be used in crystallography and structural analysis . The crystal structure of similar compounds has been studied, which provides valuable information about their molecular structure and arrangement .
Asymmetric Catalysis
The compound may play an important role in asymmetric catalysis . Planar chiral ligands, like [2.2]paracyclophane derivatives, are widely used in asymmetric catalysis due to their unique skeleton structure and easy construction of a planar chiral environment for better stereoscopic control .
3. Synthesis of Biologically Active Natural Products The compound could potentially be used as a precursor in the synthesis of biologically active natural products . For example, similar compounds have been synthesized from commercially available materials and used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
Anticancer Research
Indole derivatives, which could potentially be synthesized from this compound, have been found to possess anticancer activities . This makes the compound a potential candidate for anticancer research.
Anti-inflammatory Research
Indole derivatives also exhibit anti-inflammatory properties . Therefore, the compound could potentially be used in anti-inflammatory research.
Atom Transfer Radical Polymerisation (ATRP)
Although not directly related to the compound , similar compounds like tert-Butyl α-bromoisobutyrate have been used as initiators in the atom transfer radical polymerisation (ATRP) of certain methacrylates . This suggests that the compound could potentially have applications in polymer chemistry.
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .
properties
IUPAC Name |
tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-6-7-20-13(9-18)11-5-4-10(16)8-12(11)17/h4-5,8,13H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHIZVJTGUMGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2612148.png)

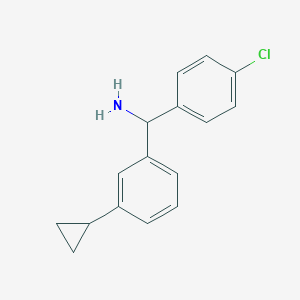
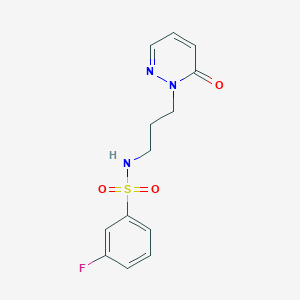

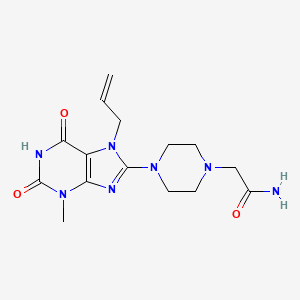
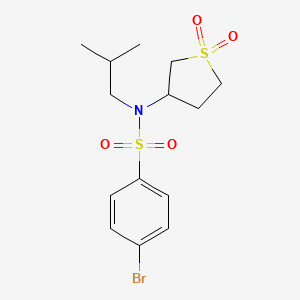
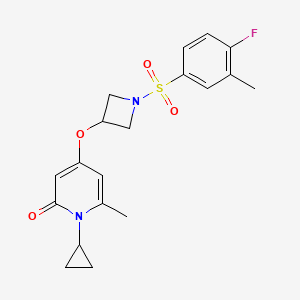


![N~4~-(3-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2612166.png)
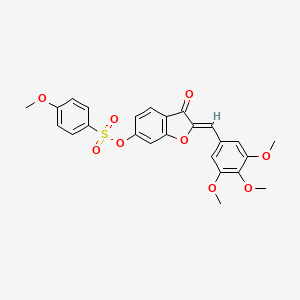
![5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2612169.png)
